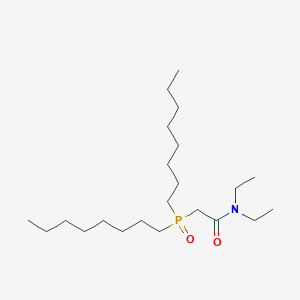
2-(Dioctylphosphoryl)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dioctylphosphoryl)-N,N-diethylacetamide is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphoryl group attached to a diethylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dioctylphosphoryl)-N,N-diethylacetamide typically involves the reaction of dioctylphosphoric acid with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the phosphoryl bond. Common reagents used in this synthesis include phosphorus oxychloride and triethylamine, which act as catalysts and dehydrating agents, respectively.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dioctylphosphoryl)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.
Aplicaciones Científicas De Investigación
2-(Dioctylphosphoryl)-N,N-diethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of specialty chemicals and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 2-(Dioctylphosphoryl)-N,N-diethylacetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dioctylphosphoryl)-N,N-dimethylacetamide
- 2-(Dioctylphosphoryl)-N,N-diethylpropionamide
- 2-(Dioctylphosphoryl)-N,N-diethylbutyramide
Uniqueness
2-(Dioctylphosphoryl)-N,N-diethylacetamide is unique due to its specific combination of a phosphoryl group with a diethylacetamide moiety. This structure imparts distinct chemical properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with metal ions. These properties make it particularly useful in applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
79391-55-2 |
|---|---|
Fórmula molecular |
C22H46NO2P |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
2-dioctylphosphoryl-N,N-diethylacetamide |
InChI |
InChI=1S/C22H46NO2P/c1-5-9-11-13-15-17-19-26(25,20-18-16-14-12-10-6-2)21-22(24)23(7-3)8-4/h5-21H2,1-4H3 |
Clave InChI |
RAHNFADJANGZRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCP(=O)(CCCCCCCC)CC(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



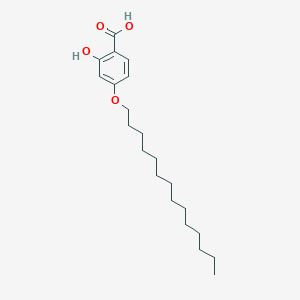
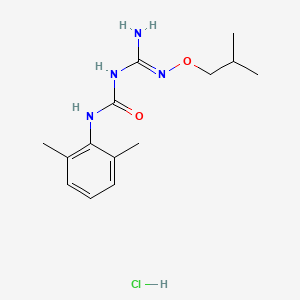
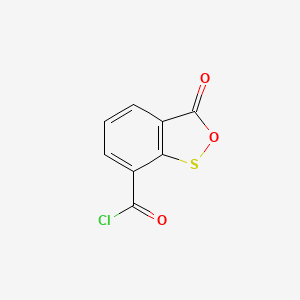


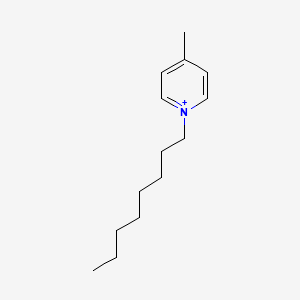
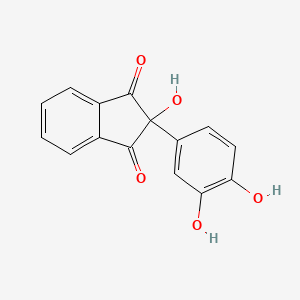



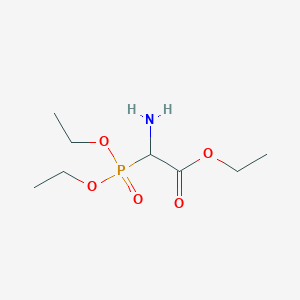

![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
